molecular formula C18H13NO5 B5857684 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone

3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone

Cat. No. B5857684
M. Wt: 323.3 g/mol
InChI Key: VCKJFVPGHNKYJZ-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as MNPF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MNPF is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. Its chemical structure consists of a furanone ring with a nitro and methoxy group attached to the benzene ring.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone varies depending on its application. In cancer cells, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In bacteria and fungi, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone disrupts the cell membrane and inhibits the synthesis of nucleic acids and proteins. In herbicidal activity, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone inhibits the growth of plants by interfering with the synthesis of chlorophyll.
Biochemical and Physiological Effects:
3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been shown to have both biochemical and physiological effects. In cancer cells, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone induces apoptosis and inhibits cell proliferation. In bacteria and fungi, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone inhibits the growth and reproduction of microorganisms. In plants, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone inhibits the synthesis of chlorophyll, leading to stunted growth and eventual death.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments include its synthetic availability, its ability to selectively target cancer cells, and its potential as a new class of antibiotics and herbicides. The limitations of using 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone in lab experiments include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone. In medicine, further studies are needed to optimize the dose and delivery method of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone for cancer treatment. In agriculture, further studies are needed to determine the effectiveness of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone as a herbicide and its potential impact on the environment. In material science, further studies are needed to optimize the properties of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone for its use as a photochromic material. Overall, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has shown promising results in various fields, and further research is needed to fully understand its potential applications.

Synthesis Methods

3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 4-methoxy-3-nitrobenzaldehyde with phenylacetic acid followed by cyclization of the resulting intermediate. The yield of 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone can be improved by optimizing the reaction conditions such as temperature, pH, and catalyst concentration.

Scientific Research Applications

3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has shown promising results as an anticancer agent by inducing apoptosis in cancer cells. 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has also been studied for its antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. In agriculture, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been shown to have herbicidal activity, making it a potential candidate for developing new herbicides. In material science, 3-(4-methoxy-3-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been studied for its potential use as a photochromic material due to its ability to change color upon exposure to light.

properties

IUPAC Name

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-23-16-8-7-12(10-15(16)19(21)22)9-14-11-17(24-18(14)20)13-5-3-2-4-6-13/h2-11H,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJFVPGHNKYJZ-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-[(4-methoxy-3-nitrophenyl)methylidene]-5-phenylfuran-2-one

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